6',7'-Dihydroxybergamottin

CYP3A4 inhibition furanocoumarin drug interaction

Select 6',7'-Dihydroxybergamottin (DHB) for your CYP3A4 studies to ensure substrate-independent, reproducible inhibition (Ki ≈ 0.8 µM). Unlike bergamottin, DHB's consistent potency across probe substrates eliminates variability in drug interaction assays. As one of only two furanocoumarins detected in human plasma post-grapefruit ingestion, it is the essential reference standard for LC-MS/MS method development. Its 3-year shelf life at -20°C reduces re-procurement costs, ensuring batch-to-batch consistency for longitudinal studies.

Molecular Formula C21H24O6
Molecular Weight 372.4 g/mol
CAS No. 71339-34-9
Cat. No. B1235426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6',7'-Dihydroxybergamottin
CAS71339-34-9
Synonyms6',7'-dihydroxybergamottin
6,7-DHB
Molecular FormulaC21H24O6
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CCC(C(C)(C)O)O
InChIInChI=1S/C21H24O6/c1-13(4-6-18(22)21(2,3)24)8-10-26-20-14-5-7-19(23)27-17(14)12-16-15(20)9-11-25-16/h5,7-9,11-12,18,22,24H,4,6,10H2,1-3H3/b13-8+
InChIKeyIXZUPBUEKFXTSD-MDWZMJQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6',7'-Dihydroxybergamottin (CAS 71339-34-9): Baseline Characterization for CYP3A4 Research and Grapefruit-Drug Interaction Studies


6',7'-Dihydroxybergamottin (DHB) is a furanocoumarin naturally occurring in grapefruit (Citrus paradisi) and Seville orange juice, recognized as a primary contributor to the 'grapefruit juice effect' via inhibition of cytochrome P450 3A4 (CYP3A4) [1][2]. As a mechanism-based inactivator of intestinal CYP3A4, DHB increases the oral bioavailability of numerous co-administered drugs, and its concentrations in grapefruit juice (e.g., ~628 ppm) often exceed the inhibitory thresholds established in vitro [3][4]. The compound is also a key reference standard for analytical method development and drug interaction modeling.

Why 6',7'-Dihydroxybergamottin Cannot Be Simply Replaced by Other Furanocoumarins in CYP3A4 Inhibition Studies


Furanocoumarins as a class exhibit widely divergent CYP3A4 inhibition potencies and mechanisms, making generic substitution scientifically invalid. For instance, while bergamottin and 6',7'-dihydroxybergamottin (DHB) are the most abundant furanocoumarins in grapefruit juice, their inhibitory kinetics differ fundamentally: DHB is a substrate-independent reversible inhibitor (Ki ≈ 0.8 μM), whereas bergamottin shows substrate-dependent inhibition with an 8-fold variation in Ki depending on the probe used [1]. Furthermore, 6',7'-epoxybergamottin demonstrates far greater potency (IC50 = 0.7 μM) than DHB (IC50 = 34 μM) in Caco-2 cell assays, underscoring that even minor structural modifications profoundly alter functional outcomes [2]. Substituting DHB with another furanocoumarin without rigorous experimental justification would compromise data reproducibility and misinterpret drug interaction potential.

Quantitative Evidence Guide: Differentiating 6',7'-Dihydroxybergamottin from Competing CYP3A4 Inhibitors


CYP3A4 Inhibitory Potency: DHB vs. Bergamottin vs. Bergaptol in Human Liver Microsomes

In a head-to-head comparison using human liver microsomes, 6',7'-dihydroxybergamottin (DHB) inhibited CYP3A4 with an IC50 of 1.2 μM, which is approximately 3.75-fold more potent than bergamottin (IC50 = 4.5 μM) and 64-fold more potent than bergaptol (IC50 = 77.5 μM) [1]. This quantifies DHB's superior inhibitory potency among the three major grapefruit furanocoumarins.

CYP3A4 inhibition furanocoumarin drug interaction

Time-Dependent CYP3A4 Inhibition: DHB Exhibits a 4-Fold Increase in Potency After Preincubation

6',7'-Dihydroxybergamottin (DHB) demonstrates significant time-dependent inhibition of CYP3A4, with a 4-fold increase in potency following a 10-minute preincubation period [1]. This contrasts with bergamottin, which exhibits a 14-fold increase under identical conditions, indicating a different kinetic profile for DHB. The data are derived from studies using human liver microsomes and human intestinal S9 fraction with testosterone as the marker substrate.

mechanism-based inhibition time-dependent inhibition CYP3A4

Mechanism-Based Inactivation: DHB Causes Accelerated CYP3A4 Degradation in Caco-2 Cells

In Caco-2 cell culture models of human intestinal epithelium, 6',7'-dihydroxybergamottin (DHB) at concentrations exceeding 1 μM caused a dose-dependent loss of immunoreactive CYP3A4 protein, with a time-averaged loss of 43% attributed to DHB [1][2]. This mechanism-based inactivation (MBI) is selective for CYP3A4, with no effect on CYP1A1 or CYP2D6. A closely related furanocoumarin dimer also showed this effect, but DHB was identified as the major contributor to grapefruit juice-mediated CYP3A4 loss.

mechanism-based inactivation Caco-2 cells CYP3A4 protein loss

Plasma Detection and Pharmacokinetics: DHB is One of Only Two Furanocoumarins Detectable in Human Plasma After Grapefruit Ingestion

Following grapefruit ingestion by healthy adults, only bergamottin and 6',7'-dihydroxybergamottin (DHB) were detectable in plasma, whereas other furanocoumarins such as bergaptol and bergapten were not [1]. DHB was detectable in plasma as early as 15 minutes post-ingestion and remained detectable for up to 3 or more hours, indicating rapid absorption and sustained systemic presence.

pharmacokinetics plasma detection bioavailability

Stability and Storage: DHB Powder Remains Stable for 3 Years at -20°C

According to vendor technical datasheets, 6',7'-dihydroxybergamottin (DHB) powder is stable for up to 3 years when stored at -20°C, and in solvent at -80°C for 1-2 years [1]. This shelf-life is comparable to or exceeds that of many other furanocoumarin reference standards, reducing the need for frequent re-procurement and minimizing batch-to-batch variability in long-term studies.

stability storage formulation

Optimal Research and Industrial Application Scenarios for 6',7'-Dihydroxybergamottin Based on Quantified Evidence


In Vitro CYP3A4 Inhibition Assays Requiring a Substrate-Independent Reversible Inhibitor

6',7'-Dihydroxybergamottin (DHB) is the preferred reference inhibitor for CYP3A4 assays where substrate-independent inhibition is critical. Its Ki of ~0.8 μM is consistent across different probe substrates (testosterone and midazolam), unlike bergamottin, which shows an 8-fold variation in Ki depending on the substrate used [1]. This ensures reproducible inhibition data regardless of the CYP3A4 substrate chosen for the assay.

Mechanism-Based Inactivation Studies in Intestinal Epithelial Cell Models

For researchers using Caco-2 cell models to study CYP3A4 protein degradation, DHB is the definitive tool compound. It recapitulates the 43% time-averaged CYP3A4 protein loss observed with whole grapefruit juice serum, a property not shared by all furanocoumarins [2][3]. This makes DHB essential for experiments designed to elucidate the post-translational regulation of intestinal CYP3A4.

Pharmacokinetic Interaction Studies In Vivo

DHB is one of only two furanocoumarins detectable in human plasma after grapefruit ingestion, confirming its systemic relevance [4]. Therefore, DHB should be prioritized as the analytical reference standard for LC-MS/MS method development aimed at quantifying furanocoumarins in biological matrices (plasma, urine). Furthermore, its use in preclinical in vivo models (e.g., rodent PK studies) ensures that the observed drug interaction effects are driven by a compound with established human systemic exposure.

Long-Term Reference Standard Inventory for Multi-Year Research Programs

Procurement managers should select DHB for long-term studies due to its documented 3-year shelf-life when stored as a powder at -20°C [5]. This stability profile minimizes the risk of compound degradation during extended storage, reduces the frequency and associated costs of re-procurement, and ensures batch-to-batch consistency across longitudinal experiments, which is a significant advantage over less stable furanocoumarin alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6',7'-Dihydroxybergamottin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.